8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound characterized by its multi-functional chemical structure. This molecule combines elements of purines, amines, phenoxy, and chlorinated hydrocarbons, making it an interesting subject of study in various fields such as pharmacology, organic chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: : The synthesis generally begins with readily available purine derivatives and butylamine.
Step 1 Alkylation: : A key step is the alkylation of the purine derivative with a halogenated alkyl chain, often under basic conditions using reagents like sodium hydride.
Step 2 Substitution: : The chlorophenoxy group is introduced via a substitution reaction. This involves reacting the intermediate with 2-chlorophenol in the presence of a base like potassium carbonate.
Step 3 Hydroxylation: : Introduction of the hydroxyl group usually occurs through a hydroxypropylation reaction.
Final Step Amination: : The final product is obtained by butylamination of the intermediate compound.
Industrial Production Methods
In an industrial setting, the production process is often optimized for scale and efficiency:
Bulk Reactors: : Reactions are typically conducted in large-scale reactors with precise control over temperature and pressure.
Purification: : Industrial production includes multiple purification steps such as crystallization and chromatography to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various reactions including:
Oxidation: : Often using reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Commonly achieved with sodium borohydride or lithium aluminum hydride.
Substitution: : Particularly nucleophilic substitution reactions involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: : Conditions typically involve acidic or basic environments.
Reduction: : Carried out in aprotic solvents like THF (tetrahydrofuran).
Substitution: : Often involves polar aprotic solvents such as DMSO (dimethyl sulfoxide).
Major Products
Oxidation: : Results in hydroxylated or carboxylated derivatives.
Reduction: : Yields reduced amine derivatives.
Substitution: : Produces various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across a range of scientific disciplines:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Explored for its potential as a ligand in biochemical assays.
Medicine: : Investigated for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves several key pathways:
Molecular Targets: : It targets specific enzymes and receptors, modulating their activity.
Pathways: : The compound influences signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique structure and functional groups.
Similar Compounds: : Examples include other purine derivatives like caffeine and theophylline.
Uniqueness: : The combination of butylamino and chlorophenoxy groups with a purine core is particularly distinctive.
Properties
IUPAC Name |
8-(butylamino)-7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-4-5-10-22-19-23-17-16(18(28)25(3)20(29)24(17)2)26(19)11-13(27)12-30-15-9-7-6-8-14(15)21/h6-9,13,27H,4-5,10-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJURCKZMZDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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